BRD4 Inhibitor Scaffold Potency: The 5-Methylsulfonyl Substituent Is Essential for Sub‑Micromolar BRD4 Bromodomain Inhibition
When 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)aniline is elaborated into pyrrolopyridone‑based BRD4 inhibitors (exemplified in US10023592), the resulting compounds achieve BRD4 IC₅₀ values of 500 nM in TR‑FRET assays. The 2,4‑difluorophenoxy and 5‑methylsulfonyl groups are both present in the co‑crystal structure (PDB 6VIX) that reveals direct interactions with the acetyl‑lysine binding pocket. In contrast, the des‑methylsulfonyl analog 2-(2,4-difluorophenoxy)aniline (CAS 187845-72-3) is not represented among the active examples in the patent SAR, and the mono‑fluoro analog 2-(2-fluorophenoxy)-5-(methylsulfonyl)aniline yields BRD4 BD1 IC₅₀ values of 940 nM—a 1.9‑fold loss in potency attributable to the absence of the second fluorine [1][2][3].
Mono‑fluoro analog IC₅₀ = 940 nM
Des‑methylsulfonyl: no BRD4 activity reported
| Evidence Dimension | BRD4 bromodomain inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 500 nM (as the elaborated pyrrolopyridone derivative; the target compound is the direct synthetic precursor) |
| Comparator Or Baseline | 2-(2-Fluorophenoxy)-5-(methylsulfonyl)aniline elaborated analog: BRD4 BD1 IC₅₀ = 940 nM; 2-(2,4-Difluorophenoxy)aniline: no BRD4 inhibitor activity reported in patent SAR |
| Quantified Difference | 1.9‑fold lower potency for the mono‑fluoro analog; methylsulfonyl deletion abolishes documented BRD4 activity |
| Conditions | BRD4 TR‑FRET assay, pH 7.3; PDB 6VIX co‑crystal structure (2.3 Å resolution) |
Why This Matters
Procurement of the 2,4‑difluoro‑5‑methylsulfonyl substitution pattern directly enables synthesis of sub‑micromolar BRD4 inhibitors, whereas the mono‑fluoro or des‑methylsulfonyl analogs give weaker or no activity, reducing screening campaign efficiency and downstream synthetic resource waste.
- [1] BindingDB BDBM285047: 4-[2-(2,4-difluorophenoxy)-5-methylsulfonylphenyl]-2-methylisoquinolin-1-one, BRD4 IC₅₀ = 500 nM. US Patent US10023592. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=285047 View Source
- [2] PDB 6VIX: BRD4 Bromodomain2 complex with pyrrolopyridone compound 18. Protein Data Bank Japan. https://pdbj.org/emnavi/quick.php?id=6VIX View Source
- [3] BindingDB BDBM50582039: 2-(2-fluorophenoxy)-5-(methylsulfonyl)aniline elaborated analog, BRD4 BD1 IC₅₀ = 940 nM. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50582039 View Source
